molecular formula C23H19ClFN3O4 B2637978 methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251682-02-6

methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2637978
CAS No.: 1251682-02-6
M. Wt: 455.87
InChI Key: BHKDFPVLIDTKKW-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including chloro, fluoro, furan, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves several steps, including the formation of the quinazoline core and the introduction of various substituents. One common synthetic route starts with the condensation of anthranilic acid derivatives with isocyanates to form the quinazoline core.

Chemical Reactions Analysis

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for the introduction of different substituents. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming various esters.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications as gefitinib.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-[ethyl(furan-2-ylmethyl)amino]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4/c1-3-27(13-16-5-4-10-32-16)23-26-20-11-14(22(30)31-2)6-8-17(20)21(29)28(23)15-7-9-19(25)18(24)12-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKDFPVLIDTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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